molecular formula C21H23N3O2 B2706183 2-Aminostrychnine CAS No. 3215-24-5

2-Aminostrychnine

Cat. No.: B2706183
CAS No.: 3215-24-5
M. Wt: 349.434
InChI Key: NRGHCWQGTHPFTE-FVWCLLPLSA-N
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Description

2-Aminostrychnine is a naturally occurring alkaloid found in various plant species It is a nitrogenous base and structurally similar to strychnine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminostrychnine typically involves the modification of strychnine. One common method includes the reduction of strychnine to yield this compound. This process often requires specific reagents and conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes steps such as the isolation of strychnine from natural sources, followed by its chemical modification to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Aminostrychnine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

2-Aminostrychnine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research into its pharmacological properties has explored its potential as a therapeutic agent for neurological disorders.

    Industry: this compound is used in the development of insecticides and other chemical products.

Mechanism of Action

2-Aminostrychnine exerts its effects primarily through its interaction with glycine receptors. It acts as an antagonist, blocking the action of glycine and leading to increased neuronal excitability. This mechanism is similar to that of strychnine, which also targets glycine receptors and affects motor nerve fibers in the spinal cord.

Comparison with Similar Compounds

    Strychnine: Structurally similar to 2-Aminostrychnine, strychnine is a well-known alkaloid with potent neurotoxic effects.

    Brucine: Another alkaloid related to strychnine, brucine has similar chemical properties but differs in its biological activity.

    2-Amino-1,2,3,4-tetrahydro-β-carboline: This compound shares structural similarities with this compound and is studied for its pharmacological properties.

Uniqueness: this compound is unique due to its specific interactions with glycine receptors and its potential applications in various scientific fields. Its structural similarity to strychnine allows for comparative studies, while its distinct chemical properties enable unique research opportunities.

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10-amino-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10,22H2/t13-,16-,17-,19-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGHCWQGTHPFTE-FVWCLLPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=C5C=CC(=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3215-24-5
Record name 2-Aminostrychnine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does 2-aminostrychnine interact with its target and what are the downstream effects?

A1: this compound acts as a potent antagonist of glycine receptors, primarily the α1 and α1β subtypes [, ]. It binds to the strychnine binding site on the extracellular domain of the receptor, preventing the binding of the endogenous agonist, glycine [, ]. This competitive inhibition disrupts the normal inhibitory neurotransmission mediated by glycine, leading to hyperexcitability in the central nervous system [].

Q2: What is the structure-activity relationship (SAR) of this compound and how do structural modifications impact its activity?

A2: The strychnine core structure is essential for the antagonistic activity of this compound. Research indicates that modifications to the oxime hydroxy group at position 11 can significantly influence potency []. For instance, replacing the hydroxyl group with methyl, allyl, or propargyl ether substituents resulted in compounds with comparable or even higher antagonistic potency than strychnine itself []. These ether substituents are hypothesized to interact favorably with a lipophilic pocket within the glycine receptor binding site [].

Q3: What are the thermodynamic characteristics of this compound binding to the glycine receptor?

A3: Studies investigating the thermodynamics of ligand binding to the glycine receptor have shown that the binding of this compound, like other antagonists, is enthalpy-driven []. This implies that the interaction between this compound and the receptor is primarily driven by the formation of favorable non-covalent bonds, such as hydrogen bonds and van der Waals interactions. Interestingly, the binding affinity of antagonists like this compound decreases at higher temperatures [].

Q4: Are there any computational chemistry studies on this compound and its interactions with the glycine receptor?

A4: Yes, docking studies using the crystal structure of the α3 glycine receptor have been performed with this compound and its analogs []. These studies revealed that this compound shares a similar binding orientation within the strychnine binding site as other potent analogs []. The computational models provide valuable insights into the specific interactions between this compound and the amino acid residues lining the binding pocket.

Q5: What is known about the developmental changes in glycine receptor sensitivity to this compound?

A5: Research has identified distinct glycine receptor isoforms during rat spinal cord development, exhibiting differential sensitivity to this compound []. The neonatal isoform, prevalent at birth, displays lower affinity for strychnine binding compared to the adult form []. This difference in affinity suggests potential developmental regulation of glycine receptor pharmacology and highlights the importance of considering ontogenetic factors in pharmacological studies.

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